Cas no 1247759-63-2 (4-methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole)

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at the 4-position and a pyrrolidin-3-ylsulfanyl moiety at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The thiazole ring contributes to its stability and electron-rich character, while the pyrrolidinylsulfanyl group enhances its versatility as a building block for further functionalization. The compound’s balanced lipophilicity and steric profile make it suitable for use in medicinal chemistry, particularly in the design of biologically active molecules. Its synthetic accessibility and modifiable scaffold offer advantages for structure-activity relationship studies.
4-methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole structure
1247759-63-2 structure
Product Name:4-methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole
CAS No:1247759-63-2
MF:C8H12N2S2
MW:200.324278831482
MDL:MFCD16709778
CID:5177548
PubChem ID:62328808
Update Time:2025-10-28

4-methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole
    • 4-Methyl-2-(pyrrolidin-3-ylthio)thiazole
    • Thiazole, 4-methyl-2-(3-pyrrolidinylthio)-
    • MDL: MFCD16709778
    • Inchi: 1S/C8H12N2S2/c1-6-5-11-8(10-6)12-7-2-3-9-4-7/h5,7,9H,2-4H2,1H3
    • InChI Key: NRXSDJAADNHNSB-UHFFFAOYSA-N
    • SMILES: S(C1=NC(C)=CS1)C1CNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 154
  • XLogP3: 2
  • Topological Polar Surface Area: 78.5

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Additional information on 4-methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole: A Comprehensive Overview

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole, also known by its CAS number 1247759-63-2, is a heterocyclic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered rings consisting of two nitrogen atoms and two sulfur atoms. The presence of a pyrrolidine group attached via a sulfanyl linkage at the 2-position and a methyl group at the 4-position imparts distinctive chemical and biological properties to this molecule.

The synthesis of 4-methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole involves a multi-step process that typically begins with the preparation of the thiazole ring. This is often achieved through the reaction of an appropriate thioamide with an aldehyde or ketone under acidic conditions. The subsequent introduction of the pyrrolidine group and methyl substituent requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and enhancing scalability.

One of the most promising applications of 4-methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole lies in its potential as a lead compound for drug discovery. Studies have shown that this compound exhibits significant biological activity, particularly in modulating key enzymes and receptors involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound acts as a potent inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. Its ability to selectively target these enzymes makes it a valuable candidate for anti-cancer drug development.

In addition to its pharmacological applications, 4-methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole has also been explored for its role in materials science. Its sulfur-containing structure lends itself well to applications in polymer chemistry, where it can serve as a building block for advanced materials with tailored properties. Recent studies have investigated its use in creating stimuli-responsive polymers that can undergo reversible changes in response to external stimuli such as temperature or pH levels.

The environmental impact of 4-methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole is another area of active research. While it is not classified as a hazardous substance under current regulations, its degradation pathways and bioaccumulation potential are being closely monitored. Preliminary findings suggest that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. However, further studies are required to fully understand its long-term effects on ecosystems.

In conclusion, 4-methyl-2-(pyrrolidin-3-ylsulfanyl)-1,3-thiazole, with its unique chemical structure and versatile properties, represents a valuable addition to the arsenal of compounds available for scientific research and industrial applications. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing both medicine and materials science.

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